molecular formula C12H19NO B13544458 3-(4-Ethoxyphenyl)butan-1-amine

3-(4-Ethoxyphenyl)butan-1-amine

Cat. No.: B13544458
M. Wt: 193.28 g/mol
InChI Key: NGCHRXRYRJSOQQ-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)butan-1-amine is a primary amine featuring a butan-1-amine backbone substituted with a 4-ethoxyphenyl group at the third carbon. The ethoxy (–OCH₂CH₃) group at the para position of the phenyl ring distinguishes it from similar compounds with alkyl (e.g., ethyl, methyl) or halide substituents. This substitution likely influences electronic, steric, and solubility characteristics, which are critical in pharmacological or industrial applications .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-(4-ethoxyphenyl)butan-1-amine

InChI

InChI=1S/C12H19NO/c1-3-14-12-6-4-11(5-7-12)10(2)8-9-13/h4-7,10H,3,8-9,13H2,1-2H3

InChI Key

NGCHRXRYRJSOQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)butan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 4-ethoxyphenylbutan-1-ol with ammonia under suitable conditions can yield the desired amine . Another method involves the reduction of nitro compounds, where 4-ethoxyphenylbutan-1-nitro is reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-(4-Ethoxyphenyl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzymatic activities, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) 3-(4-Ethylphenyl)-3-methylbutan-1-amine (CAS 1226175-88-7)
  • Structure : Features a 4-ethylphenyl group and a methyl branch on the butanamine chain.
  • Molecular Formula : C₁₃H₂₁N
  • Molecular Weight : 191.31 g/mol
  • Key Differences: The ethyl (–CH₂CH₃) substituent is less polar than ethoxy, reducing hydrophilicity.
b) 1-(4-Methoxyphenyl)ethan-1-amine
  • Structure : A simpler analogue with a methoxy (–OCH₃) group and a shorter ethylamine chain.
  • Synthesis: Prepared via reaction of 1-(4-methoxyphenyl)ethan-1-amine with 3,5-di-tert-butyl-o-benzoquinone in toluene under argon, indicating sensitivity to oxidation .
  • Relevance : The methoxy group’s electron-donating properties enhance aromatic ring reactivity, a trait shared with ethoxy-substituted compounds. However, the shorter chain may limit its utility in applications requiring extended molecular interactions .

Amine Chain Modifications

a) 4-(3-Aminophenyl)-butan-1-amine Derivatives
  • Structure: Features a butan-1-amine chain with a meta-aminophenyl group.
  • Synthesis: Prepared via reaction of methylamine with chloro-intermediates (e.g., 1-chloro-4-(3-aminophenyl)-butane), followed by deprotection .
b) (S)-3-Amino-4-methoxy-butan-1-ol
  • Structure: An amino alcohol with a methoxy group at the fourth carbon.
  • Synthesis : Asymmetric reductive amination using Ru-MeOBIPHEP catalysts achieves high enantiomeric excess (≥99% after crystallization) .
  • Relevance : Demonstrates the impact of stereochemistry and hydroxyl groups on physicochemical properties, such as solubility and metabolic pathways—factors critical for drug design .

Unsaturated Analogues

(E)-4-(4-Chlorophenyl)but-3-en-1-amine
  • Structure : Contains a double bond at the third carbon and a para-chlorophenyl group.
  • Synthesis: Derived from hydrazine monohydrate treatment of isoindoline-1,3-dione intermediates .
  • Key Differences : The unsaturated bond increases rigidity and may alter pharmacokinetic profiles compared to saturated ethoxyphenylbutanamines. Chlorine’s electronegativity also modulates electronic effects differently from ethoxy .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogues

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
3-(4-Ethoxyphenyl)butan-1-amine* 4-Ethoxyphenyl C₁₂H₁₉NO ~193 (calculated) High hydrophilicity, moderate steric bulk
3-(4-Ethylphenyl)-3-methylbutan-1-amine 4-Ethylphenyl, methyl branch C₁₃H₂₁N 191.31 Increased lipophilicity, steric hindrance
(S)-3-Amino-4-methoxy-butan-1-ol 4-Methoxy, hydroxyl C₅H₁₃NO₂ 133.16 Chiral center, hydrogen-bonding capacity
(E)-4-(4-Chlorophenyl)but-3-en-1-amine 4-Chlorophenyl, double bond C₁₀H₁₂ClN 181.66 Rigid structure, electron-withdrawing Cl

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Ethoxyphenyl)butan-1-amine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of 3-(4-ethoxyphenyl)butan-1-one using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Temperature control (0–5°C) minimizes by-products like imines. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields >85% purity .
  • Table 1 : Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)
Reductive AminationNaBH₄, THF, 0°C7885
Nucleophilic Substitution4-Ethoxyphenylmagnesium bromide, butyronitrile6575

Q. How can structural characterization of this compound be performed to confirm its configuration?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Ethoxy protons appear as a quartet (δ 1.35–1.40 ppm) and triplet (δ 3.95–4.05 ppm); the amine proton resonates at δ 1.50–1.70 ppm (broad) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. The ethoxyphenyl group’s dihedral angle with the butanamine chain (~15°) indicates steric interactions .

Q. What physicochemical properties are critical for handling and storage of this compound?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, THF) but insoluble in water.
  • Stability : Store under inert gas (argon) at –20°C to prevent oxidation of the amine group.
  • Key Data : Molecular weight = 207.29 g/mol; logP = 2.8 (predicted via ChemAxon) .

Advanced Research Questions

Q. How do electronic effects of the ethoxy group influence reactivity in catalytic hydrogenation or cross-coupling reactions?

  • Methodological Answer : The ethoxy group’s electron-donating nature increases electron density on the phenyl ring, enhancing nucleophilic aromatic substitution. For example, in Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (2 mol%) with aryl boronic acids in dioxane/water (3:1) at 80°C for 18 hours . Kinetic studies show a 30% faster reaction vs. non-substituted analogs.

Q. What computational models effectively predict the compound’s interaction with biological targets (e.g., GPCRs)?

  • Methodological Answer : Molecular docking (AutoDock Vina) with serotonin receptors (5-HT₂A) reveals hydrogen bonding between the amine group and Asp155 (binding affinity = –8.2 kcal/mol). MD simulations (GROMACS) over 100 ns show stable binding, but PCP-SAFT models may underpredict phase behavior due to amine asymmetry .

Q. How can enantioselective synthesis be achieved, and what chiral auxiliaries or catalysts are effective?

  • Methodological Answer : Use Evans’ oxazaborolidine catalysts (e.g., (R)-CBS catalyst) for asymmetric reduction of ketone precursors. Enantiomeric excess (ee) >90% is achieved with 10 mol% catalyst in toluene at –40°C . Chiral HPLC (Chiralpak AD-H column) confirms ee.

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer : Discrepancies between solution (NMR) and solid-state (X-ray) structures arise from conformational flexibility. Use variable-temperature NMR (VT-NMR) to assess rotational barriers of the ethoxy group. DFT calculations (B3LYP/6-31G*) align with experimental data when solvent effects are included .

Data Contradiction Analysis

Q. Why do different studies report varying yields for reductive amination of 3-(4-ethoxyphenyl)butan-1-one?

  • Methodological Answer : Discrepancies arise from:

  • Reducing Agent : LiAlH₄ yields higher conversions (90%) but requires strict anhydrous conditions.
  • Workup : Aqueous quenching with NH₄Cl vs. HCl affects by-product formation.
  • Validation : Cross-check yields via GC-MS and LC-HRMS to quantify impurities .

Research Findings Tables

Table 2 : Key Physicochemical Properties

PropertyValueMethod/Source
Molecular FormulaC₁₂H₁₉NOPubChem
Boiling Point285–290°C (predicted)EPI Suite
pKa (amine)10.2 ± 0.3Potentiometric Titration

Table 3 : Biological Activity Screening

TargetAssay TypeIC₅₀/EC₅₀ (µM)
5-HT₂A ReceptorRadioligand Binding0.45 ± 0.12
MAO-AFluorometric Assay>100 (Inactive)

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